Xanthine

Description

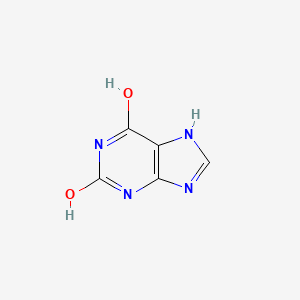

Structure

3D Structure

Properties

IUPAC Name |

3,7-dihydropurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFVTYWOQMYALW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Record name | xanthine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Xanthine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4035120 | |

| Record name | Xanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid | |

| Record name | Xanthine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Xanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000292 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.069 mg/mL at 16 °C; 9.5 mg/mL (sodium salt) | |

| Record name | Xanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000292 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69-89-6 | |

| Record name | Xanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | xanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-2,6-dione, 3,9-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Purine-2(3H),6(1H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AVZ07U9S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000292 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 300 °C | |

| Record name | Xanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000292 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of Xanthine in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of xanthine in the intricate pathways of purine metabolism. As a critical intermediate, this compound stands at the crossroads of purine catabolism and salvage, making it a key molecule of interest in various physiological and pathological states. This document provides a comprehensive overview of the core metabolic pathways involving this compound, detailed experimental protocols for its study, and quantitative data to support further research and drug development endeavors.

Introduction to Purine Metabolism and the Significance of this compound

Purine metabolism encompasses the synthesis, degradation, and recycling of purine nucleotides, which are fundamental building blocks of nucleic acids (DNA and RNA) and energy currency (ATP and GTP).[1] Within this network, this compound emerges as a central metabolite in the catabolic cascade. It is formed from the deamination of guanine and the oxidation of hypothis compound.[2] The subsequent oxidation of this compound to uric acid is a critical step, particularly in humans, where uric acid is the final product of purine degradation.[3][4]

The concentration of this compound and its precursors is tightly regulated. Dysregulation of this pathway can lead to various metabolic disorders, most notably hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which can lead to gout.[5][6] Therefore, the enzymes and pathways revolving around this compound are significant targets for therapeutic intervention.

Core Metabolic Pathways Involving this compound

This compound is a key player in two major pathways: the purine catabolic pathway and the purine salvage pathway.

The Purine Catabolic Pathway

The catabolism of purine nucleotides from the breakdown of nucleic acids or cellular energy stores converges on the formation of this compound. Adenosine monophosphate (AMP) is converted to inosine monophosphate (IMP) or adenosine, which is then converted to hypothis compound. Guanosine monophosphate (GMP) is broken down to guanosine and then to guanine.

Hypothis compound is then oxidized to this compound, and guanine is deaminated to form this compound. The final step in this pathway in humans is the oxidation of this compound to uric acid. This entire terminal oxidative sequence is primarily catalyzed by the enzyme this compound oxidoreductase (XOR).[2][7]

The Purine Salvage Pathway

The purine salvage pathway is an essential recycling mechanism that conserves energy by reusing purine bases to synthesize nucleotides. This compound, along with hypothis compound and guanine, can be salvaged. The key enzyme in the salvage of hypothis compound and guanine is hypothis compound-guanine phosphoribosyltransferase (HPRT).[8][9] This enzyme catalyzes the conversion of hypothis compound and guanine back to their respective mononucleotides, IMP and GMP, using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate. While HPRT is the primary enzyme for hypothis compound and guanine salvage, this compound itself is a poor substrate for HPRT and is therefore predominantly channeled towards catabolism.

Quantitative Data on Purine Metabolites

The concentrations of this compound and related purine metabolites can vary significantly depending on the biological matrix and the physiological state of the individual. The following tables summarize typical concentrations found in human plasma, urine, and liver tissue.

Table 1: Concentration of Purine Metabolites in Human Plasma

| Metabolite | Concentration Range (µmol/L) | Notes |

| This compound | 0.5 - 2.0 | [10] |

| Hypothis compound | 1.0 - 5.0 | [10][11] |

| Uric Acid | 140 - 430 (female) | [3][5] |

| 200 - 510 (male) | [3][12] |

Table 2: Concentration of Purine Metabolites in Human Urine

| Metabolite | Excretion Rate (mg/24h) | Concentration Range (mg/L) |

| This compound | Variable, generally low | Low, increases in xanthinuria[13] |

| Hypothis compound | Variable, generally low | Low, increases in xanthinuria[13] |

| Uric Acid | 250 - 750 | 270 - 360[3][12] |

Table 3: Concentration of Purine Metabolites in Human Liver Tissue

| Metabolite | Concentration Range | Notes |

| This compound | Increased levels in diabetic models | [14] |

| Hypothis compound | Increased levels in diabetic models | [14] |

| Uric Acid | Synthesis primarily occurs in the liver | [12] |

Table 4: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Substrate | Km (µM) | Vmax | Source Organism |

| This compound Oxidase | Hypothis compound | 2.46 - 3.68 | 1.755 - 1.836 µM/s | Bovine Milk[15] |

| This compound | 4.1 - 6.148 | 1.93 - 1.97 µM/s | Bovine Milk[15] | |

| HPRT | Hypothis compound | Normal Km, substrate inhibition observed | - | Human (variant) |

| PRPP | - | - | Human |

Experimental Protocols

Accurate measurement of this compound and the activity of related enzymes is crucial for research and clinical diagnostics. Below are detailed methodologies for key experiments.

Quantification of this compound and Hypothis compound in Biological Samples by HPLC-MS/MS

This method allows for the sensitive and specific quantification of this compound and hypothis compound.

4.1.1. Sample Preparation (Plasma/Serum)

-

To 100 µL of plasma or serum, add 300 µL of ice-cold methanol containing an internal standard (e.g., ¹³C₅-Hypothis compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

4.1.2. HPLC-MS/MS Conditions

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 98% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Monitor specific parent-to-daughter ion transitions for this compound, hypothis compound, and the internal standard.

Assay for this compound Oxidase Activity

This spectrophotometric assay measures the activity of this compound oxidase by monitoring the formation of uric acid from this compound.

4.2.1. Reagents

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.

-

Substrate Solution: 150 µM this compound in assay buffer.

-

Enzyme Solution: Purified this compound oxidase or cell/tissue lysate.

4.2.2. Procedure

-

Pipette 180 µL of the substrate solution into a 96-well UV-transparent microplate.

-

Add 20 µL of the enzyme solution to initiate the reaction.

-

Immediately measure the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes at 25°C using a microplate reader.

-

The rate of uric acid formation is calculated using the molar extinction coefficient of uric acid at 295 nm (12,200 M⁻¹cm⁻¹).

Assay for Hypothis compound-Guanine Phosphoribosyltransferase (HPRT) Activity

This non-radioactive, continuous spectrophotometric assay measures HPRT activity by coupling the production of inosine monophosphate (IMP) to the reduction of NAD⁺.[8]

4.3.1. Reagents

-

Assay Buffer: Tris-HCl buffer with MgCl₂.

-

Substrates: Hypothis compound and PRPP.

-

Coupling Enzymes: IMP dehydrogenase (IMPDH).

-

Co-substrate: NAD⁺.

-

Sample: Cell lysate or purified HPRT.

4.3.2. Procedure

-

Prepare a reaction mixture containing assay buffer, hypothis compound, PRPP, NAD⁺, and IMPDH.

-

Add the sample containing HPRT to the reaction mixture in a 96-well plate.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

The rate of NADH production is directly proportional to the HPRT activity.

Conclusion

This compound is a cornerstone of purine metabolism, intricately involved in both the degradation and recycling of these vital biomolecules. A thorough understanding of the pathways centered around this compound, supported by robust quantitative data and precise experimental methodologies, is paramount for researchers and drug development professionals. The information and protocols provided in this technical guide serve as a comprehensive resource for advancing our knowledge of purine metabolism and for the development of novel therapeutic strategies targeting associated disorders.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Uric acid - Wikipedia [en.wikipedia.org]

- 3. Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uric acid levels: Ranges, symptoms, treatment [medicalnewstoday.com]

- 5. How to Reduce Uric Acid Naturally at Home: Simple Remedies That Work [medanta.org]

- 6. mdpi.com [mdpi.com]

- 7. Validation and steady-state analysis of a power-law model of purine metabolism in man - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plasma and blood assay of this compound and hypothis compound by gas chromatography-mass spectrometry: physiological variations in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasma level of hypothis compound/xanthine as markers of oxidative stress with different stages of obstructive sleep apnea syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. Hypothis compound and this compound concentrations determined by high performance liquid chromatography in biological fluids from patients with xanthinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Uric acid - DiaSys Diagnostic Systems GmbH [diasys-diagnostics.com]

- 14. Differential regulation of hypothis compound and this compound by obesity in a general population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The determination of hypothis compound and this compound with a PO2 electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Xanthine Biosynthesis and Degradation in Escherichia coli

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Xanthine, a purine base, occupies a central position in the intricate network of nucleotide metabolism in Escherichia coli. Its biosynthesis and degradation are tightly regulated processes involving multiple enzymatic steps, ensuring a balanced supply of purine nucleotides for essential cellular functions such as DNA and RNA synthesis, energy metabolism, and signaling. This technical guide provides a comprehensive overview of the core pathways of this compound metabolism in E. coli, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic and regulatory networks. Understanding these pathways is crucial for fundamental research in microbial physiology and presents opportunities for the development of novel antimicrobial agents targeting purine metabolism.

This compound Biosynthesis

In E. coli, this compound is primarily synthesized through two main routes: the de novo purine biosynthesis pathway, which builds the purine ring from simpler precursors, and the salvage pathways, which recycle pre-existing purine bases and nucleosides.

De Novo Purine Biosynthesis Pathway

The de novo pathway culminates in the synthesis of inosine monophosphate (IMP), a key precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). Xanthosine monophosphate (XMP), the direct precursor to GMP, is formed from IMP. This compound can then be derived from the dephosphorylation of XMP or the deamination of guanine.

The key enzymatic steps leading from IMP to this compound are:

-

IMP Dehydrogenase (GuaB): Catalyzes the NAD+-dependent oxidation of IMP to XMP.

-

GMP Synthetase (GuaA): Catalyzes the amination of XMP to GMP.

-

Guanine Deaminase (GuaD): Catalyzes the hydrolytic deamination of guanine to this compound.[1][2][3]

Salvage Pathways

Salvage pathways provide an energy-efficient alternative to de novo synthesis by utilizing purines from the environment or from nucleic acid turnover. Key enzymes in the salvage pathways leading to this compound formation include:

-

Purine Nucleoside Phosphorylase (DeoD): Catalyzes the reversible phosphorolysis of purine nucleosides, such as inosine and guanosine, to their respective bases (hypothis compound and guanine) and ribose-1-phosphate.

-

Hypothis compound-Guanine Phosphoribosyltransferase (Hpt): Salvages hypothis compound and guanine by converting them to IMP and GMP, respectively.

-

This compound Phosphoribosyltransferase (Xpt): While primarily acting on this compound, it can also salvage guanine and hypothis compound to a lesser extent.[1][4]

This compound Degradation

E. coli can catabolize this compound, particularly under nitrogen-limiting conditions, although it is not a preferred nitrogen source.[1] The primary enzyme responsible for this compound degradation is this compound dehydrogenase.

-

This compound Dehydrogenase (XDH) (xdhA, xdhB, xdhC): This molybdenum-containing enzyme catalyzes the oxidation of hypothis compound to this compound and subsequently this compound to uric acid.[1][5] In E. coli, this enzyme is a complex of three subunits encoded by the xdhA, xdhB, and xdhC genes.[1]

Uric acid can be further degraded to allantoin, although this pathway is considered incomplete in E. coli and does not efficiently support growth as a sole nitrogen source.[1]

Quantitative Data

The following tables summarize the available quantitative data for key enzymes involved in this compound biosynthesis and degradation in Escherichia coli.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism in E. coli

| Enzyme | Gene | Substrate | Km (µM) | kcat (s-1) | Vmax (nmol/min/mg) | Reference |

| Guanine Deaminase | guaD | Guanine | 15 | 3.2 | 3.8 | [2][3] |

| This compound Phosphoribosyltransferase | xpt | This compound | 39 | - | - | |

| Guanine | 2.6 | - | - | |||

| Hypothis compound | 167 | - | - | |||

| Hypothis compound Phosphoribosyltransferase | hpt | Hypothis compound | - | 59.0 | - | |

| Purine Nucleoside Phosphorylase | deoD | Adenosine | - | - | 51,100 | |

| Phosphate | - | - | 66,000 | |||

| This compound Dehydrogenase | xdhABC | This compound | 66 | 120 | 50,000 | [6] |

| NAD+ | 160 | - | - | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound metabolism in E. coli.

Preparation of E. coli Cell-Free Extract

This protocol describes the preparation of a cell-free extract suitable for enzyme activity assays.

-

Bacterial Culture: Inoculate 1 L of Luria-Bertani (LB) broth with a single colony of E. coli K-12 and grow overnight at 37°C with shaking (250 rpm).

-

Cell Harvesting: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Washing: Wash the cell pellet twice by resuspending in 100 mL of ice-cold 50 mM Tris-HCl buffer (pH 7.5) and centrifuging as above.

-

Cell Lysis: Resuspend the washed cell pellet in 10 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 1 mM PMSF). Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off at 200 W).

-

Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which is the cell-free extract. Determine the protein concentration using a standard method such as the Bradford assay.

-

Storage: Aliquot the cell-free extract and store at -80°C until use.

Spectrophotometric Assay of this compound Dehydrogenase (XDH) Activity

This protocol measures the activity of XDH by monitoring the reduction of NAD+.

-

Reaction Mixture: In a 1 mL quartz cuvette, prepare the following reaction mixture:

-

850 µL of 50 mM Tris-HCl buffer (pH 8.0)

-

50 µL of 10 mM NAD+

-

50 µL of 2 mM this compound

-

-

Pre-incubation: Equilibrate the reaction mixture at 37°C for 5 minutes.

-

Enzyme Addition: Initiate the reaction by adding 50 µL of the E. coli cell-free extract.

-

Measurement: Immediately monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer. The increase in absorbance is due to the formation of NADH.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

HPLC Quantification of this compound

This protocol outlines the quantification of this compound in bacterial culture supernatants using High-Performance Liquid Chromatography (HPLC).[7][8][9][10]

-

Sample Preparation:

-

Centrifuge the E. coli culture at 10,000 x g for 10 minutes to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.[8]

-

-

HPLC System and Column:

-

Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase:

-

A gradient elution is typically used. For example:

-

Mobile Phase A: 20 mM potassium phosphate buffer (pH 5.5)

-

Mobile Phase B: 100% Methanol

-

-

Gradient: 0-10 min, 0-20% B; 10-15 min, 20-50% B; 15-20 min, 50-0% B.

-

-

Detection:

-

Monitor the absorbance at 275 nm using a UV detector.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of this compound.

-

Inject the prepared samples and standards onto the HPLC system.

-

Determine the concentration of this compound in the samples by comparing the peak areas to the standard curve.

-

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

This compound Biosynthesis Pathways

Caption: Overview of de novo and salvage pathways for this compound biosynthesis in E. coli.

This compound Degradation Pathway

Caption: The enzymatic pathway for the degradation of this compound in E. coli.

Experimental Workflow for XDH Activity Assay

Caption: Step-by-step workflow for the spectrophotometric assay of XDH activity.

Regulatory Network of Purine Metabolism by PurR

Caption: The regulatory role of the PurR repressor in E. coli purine metabolism.[11][12][13][14][15]

References

- 1. Purine Catabolism in Escherichia coli and Function of this compound Dehydrogenase in Purine Salvage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Purine catabolism in Escherichia coli and function of this compound dehydrogenase in purine salvage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound dehydrogenase - Proteopedia, life in 3D [proteopedia.org]

- 6. Purification and characterization of a prokaryotic this compound dehydrogenase from Comamonas acidovorans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cores.emory.edu [cores.emory.edu]

- 9. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iris.landsbokasafn.is [iris.landsbokasafn.is]

- 12. The PurR regulon in Escherichia coli K-12 MG1655 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Autoregulation of PurR repressor synthesis and involvement of purR in the regulation of purB, purC, purL, purMN and guaBA expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of Escherichia coli purA by purine repressor, one component of a dual control mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Xanthine: A Comprehensive Technical Guide on its Physicochemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine, a purine base, is a pivotal molecule in nucleic acid metabolism and various physiological processes.[1] It serves as a precursor to uric acid and is structurally related to the widely recognized methylxanthines: caffeine, theophylline, and theobromine.[2] A thorough understanding of its physicochemical properties and structure is fundamental for researchers in medicinal chemistry, pharmacology, and drug development, as these characteristics intrinsically govern its biological activity, solubility, and formulation potential. This technical guide provides an in-depth analysis of the core physicochemical properties and structural features of this compound, complete with detailed experimental methodologies and visual representations of its key signaling pathways.

Physicochemical Properties of this compound

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems and for the design of this compound-based therapeutics. These properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3,7-dihydropurine-2,6-dione | |

| Chemical Formula | C₅H₄N₄O₂ | [3] |

| Molecular Weight | 152.11 g/mol | [3] |

| Melting Point | > 300 °C (decomposes) | [3] |

| Boiling Point | Decomposes | |

| Water Solubility | 69 mg/L (at 16 °C) | [3] |

| pKa₁ | 7.53 | [3] |

| pKa₂ | 9.95 (Uncertain) | [4][5] |

| LogP (Octanol-Water Partition Coefficient) | -0.73 | [3] |

Structure of this compound

Tautomerism

This compound exists in several tautomeric forms due to the migration of protons between the nitrogen and oxygen atoms of the purine ring. The two most predominant diketo tautomers are the N(7)H and N(9)H forms.[6][7] Computational studies have indicated that the N(7)H tautomer is generally more stable than the N(9)H tautomer.[7] The specific tautomeric form present can be influenced by the solvent environment and is critical for its interaction with enzymes and receptors.[8]

Crystal Structure

The crystal structure of this compound has been elucidated and reveals a layered structure characterized by planar hydrogen-bonded sheets.[9][10] Within these sheets, this compound molecules form dimers through N(9)-H···O=C(6) hydrogen bonds.[10] The layers are held together by van der Waals forces.[11] This organized, hydrogen-bonded network contributes to this compound's high melting point and low aqueous solubility.[12]

Key Signaling Pathways Involving this compound

This compound plays a significant role in two primary biological pathways: purine metabolism and the modulation of adenosine receptor signaling.

Purine Metabolism

This compound is a key intermediate in the catabolism of purines.[1] It is formed from hypothis compound by the enzyme this compound oxidase and is subsequently oxidized by the same enzyme to produce uric acid.[13] This pathway is a critical component of nucleic acid turnover.

Adenosine Receptor Antagonism and cAMP Signaling

This compound and its derivatives, particularly methylxanthines like caffeine and theophylline, are well-known antagonists of adenosine receptors (A1, A2A, A2B, and A3).[14][15] Adenosine, a neuromodulator, typically exerts its effects by binding to these G protein-coupled receptors. For instance, activation of the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[16] By blocking these receptors, xanthines inhibit the effects of adenosine, thereby modulating downstream signaling cascades, including the cAMP pathway. This antagonism is the basis for the stimulant effects of many this compound derivatives.[17]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the aqueous solubility of this compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of distilled water in a sealed flask.

-

Equilibration: Place the flask in a shaking water bath maintained at a constant temperature (e.g., 25 °C) and agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any suspended solid particles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent in which this compound is freely soluble (e.g., 0.1 M NaOH). Measure the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

Calculation: Calculate the aqueous solubility from the measured concentration and the dilution factor.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constants (pKa) of a compound.

Methodology:

-

Solution Preparation: Dissolve an accurately weighed amount of this compound in a known volume of purified water. Due to its low solubility, a co-solvent such as a small amount of dimethyl sulfoxide (DMSO) may be necessary, with appropriate corrections made to the final pKa value.

-

Titration Setup: Place the this compound solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a stirrer into the solution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the curve. For a diprotic acid like this compound, two inflection points and two pKa values may be observed.

Conclusion

This compound's physicochemical properties, including its limited aqueous solubility and amphiprotic nature, are direct consequences of its molecular structure, characterized by extensive hydrogen bonding and tautomerism. These features are paramount in dictating its biological fate and activity. As a central player in purine metabolism and a modulator of adenosine signaling, this compound and its derivatives continue to be of significant interest in pharmacology and drug development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers seeking to further explore the multifaceted nature of this important purine base.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Adenosine receptor binding: structure-activity analysis generates extremely potent this compound antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 7. researchgate.net [researchgate.net]

- 8. Xanthines as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design and evaluation of this compound based adenosine receptor antagonists: Potential hypoxia targeted immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Ameliorating Acute Kidney Injury Induced by Ischemia-Reperfusion by Targeting Purine Metabolism | MDPI [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. This compound oxidase in the context of purine metabolism [pfocr.wikipathways.org]

- 17. benchchem.com [benchchem.com]

The Historical Odyssey and Biochemical Centrality of Xanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of xanthine, a pivotal molecule in purine metabolism. From its initial discovery in the 19th century to its current significance in clinical diagnostics and pharmacology, this document outlines the historical context, biochemical roles, and analytical methodologies associated with this purine base. Detailed experimental protocols and visual representations of key pathways are included to offer a comprehensive resource for professionals in the life sciences.

A Historical Perspective: The Discovery of this compound

The story of this compound is intertwined with the early days of organic chemistry and the study of biological molecules. While a specific singular "discovery" event is not as sharply defined as for some other molecules, its identification emerged from the study of urinary calculi (kidney stones) and bodily fluids in the 19th century. Early chemists, through meticulous isolation and characterization from these natural sources, identified a group of related nitrogenous compounds which they termed "xanthic bases" or "purine bodies."

Initially found as a rare component of urinary stones, this compound's presence was a curiosity. It was through the foundational work on the degradation products of nucleic acids by pioneers like Albrecht Kossel in the late 19th century that the structural relationships between this compound, guanine, hypothis compound, and uric acid were elucidated. This laid the groundwork for understanding its central role in the intricate web of purine metabolism.

The Biochemical Significance of this compound

This compound (3,7-dihydropurine-2,6-dione) occupies a crucial junction in the catabolism of purine nucleotides. Its significance stems from its role as a direct precursor to uric acid and as an intermediate in the breakdown of other purines.

A Central Intermediate in Purine Catabolism

Purine nucleotides, the building blocks of DNA and RNA, are degraded through a series of enzymatic steps. This compound is formed via two primary routes:

-

From Hypothis compound: Hypothis compound, a product of adenosine and inosine monophosphate degradation, is oxidized to this compound. This reaction is catalyzed by the enzyme This compound oxidoreductase (XOR) .[1][2]

-

From Guanine: Guanine, derived from guanosine monophosphate, is deaminated by the enzyme guanine deaminase to form this compound directly.[3]

These pathways converge on this compound, positioning it as the penultimate metabolite before the final product, uric acid.

The Gateway to Uric Acid Formation

The conversion of this compound to uric acid is the final step in purine degradation in humans and higher primates.[4] This irreversible oxidation is also catalyzed by this compound oxidoreductase.[1][5] The activity of this enzyme is a critical control point in uric acid production.[6]

Pathophysiological Implications

Dysregulation of this compound metabolism is implicated in several clinical conditions:

-

Hyperuricemia and Gout: Overactivity of this compound oxidase or an oversupply of purine precursors leads to excessive uric acid production.[6] When uric acid levels in the blood exceed its solubility, it can crystallize in joints, causing the painful inflammatory condition known as gout.[7] this compound and hypothis compound levels are often elevated in gout patients, even those with normal uric acid levels, suggesting their potential as diagnostic biomarkers.[8]

-

Xanthinuria: This rare genetic disorder is characterized by a deficiency in this compound oxidase activity.[5] The inability to convert this compound to uric acid results in high levels of this compound in the blood and urine. Because this compound is the least soluble of the purines excreted in urine, this can lead to the formation of this compound kidney stones (urolithiasis) and potential renal failure.[9]

-

Lesch-Nyhan Syndrome: This X-linked recessive disorder is caused by a deficiency of the enzyme hypothis compound-guanine phosphoribosyltransferase (HPRT), a key enzyme in the purine salvage pathway.[10] The defect leads to a massive overproduction of purines, resulting in increased breakdown to hypothis compound, this compound, and ultimately, uric acid.[11] Treatment with allopurinol, a this compound oxidase inhibitor, can paradoxically increase the risk of this compound stone formation by shunting the metabolic flux towards this compound accumulation.[9][12]

This compound Derivatives: Pharmacology and Therapeutics

Derivatives of this compound, particularly methylated xanthines (methylxanthines), are a class of alkaloids with significant pharmacological effects.[3]

-

CNS Stimulation: Compounds like caffeine (1,3,7-trimethylthis compound), theophylline (1,3-dimethylthis compound), and theobromine (3,7-dimethylthis compound) are well-known central nervous system stimulants.[13][14]

-

Mechanism of Action: Their effects are primarily mediated through two mechanisms:

-

Adenosine Receptor Antagonism: Xanthines structurally resemble adenosine and act as competitive antagonists at adenosine receptors. By blocking the inhibitory effects of adenosine, they increase neuronal firing and the release of neurotransmitters like dopamine and norepinephrine.[13][15]

-

Phosphodiesterase (PDE) Inhibition: Xanthines are non-selective inhibitors of phosphodiesterase enzymes, which are responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][16] Inhibition of PDEs leads to increased intracellular levels of these second messengers, resulting in effects like smooth muscle relaxation (bronchodilation) and cardiac stimulation.[14][16]

-

Quantitative Data Summary

The concentration of this compound in biological fluids is a critical parameter for diagnosing and managing metabolic disorders.

| Parameter | Biological Fluid | Normal Range | Pathological Range (Condition) | Reference(s) |

| Concentration | Serum/Plasma | ~0.5 - 1.5 µmol/L | > 30 µmol/L (Xanthinuria) | |

| Urine | ~50 - 150 µmol/24h | > 600 µmol/24h (Xanthinuria, Lesch-Nyhan) | [17] | |

| Physicochemical | Molar Mass | 152.11 g/mol | N/A | N/A |

| Properties | Solubility in Water | 1 g / 14,500 mL (at 16°C) | N/A | N/A |

Note: Reference ranges can vary slightly between laboratories and analytical methods.

Key Experimental Protocols

The quantification of this compound requires sensitive and specific analytical methods due to its low concentration in biological samples, especially relative to uric acid.

Protocol: this compound Quantification by Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the simultaneous determination of purine metabolites.[18][19]

Objective: To separate and quantify this compound, hypothis compound, and uric acid in a serum sample.

Methodology:

-

Sample Preparation:

-

Collect 1 mL of whole blood and allow it to clot. Centrifuge at 3000 x g for 10 minutes to separate the serum.

-

To 200 µL of serum, add 200 µL of 0.6 M perchloric acid to precipitate proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube. Neutralize the extract by adding potassium bicarbonate.

-

Centrifuge again to pellet the potassium perchlorate precipitate.

-

Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient elution using a buffer such as 50 mM ammonium dihydrogen phosphate (pH adjusted to 6.0) with a small percentage of an organic modifier like methanol.[18][19]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Temperature: Ambient or controlled at 25°C.

-

-

Detection:

-

UV detector set to a wavelength of 254 nm. This compound, hypothis compound, and uric acid all absorb light at this wavelength.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations for this compound, hypothis compound, and uric acid.

-

Run the standards through the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

-

Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Protocol: Enzymatic Spectrophotometric Assay for this compound

This method relies on the specific enzymatic conversion of this compound to uric acid by this compound oxidase, which results in a measurable change in UV absorbance.[20][21]

Objective: To determine the total oxypurine (this compound + hypothis compound) content in a urine sample.

Principle: this compound oxidase converts both hypothis compound and this compound into uric acid. Uric acid has a distinct absorbance maximum around 293 nm, while its precursors do not. The increase in absorbance at this wavelength is directly proportional to the amount of uric acid produced and, therefore, to the initial amount of this compound and hypothis compound present.

Methodology:

-

Sample Preparation:

-

Collect a 24-hour urine sample.

-

Dilute the urine sample appropriately with a buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to ensure the final absorbance change falls within the linear range of the spectrophotometer.

-

-

Assay Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the diluted urine sample and buffer.

-

Place the cuvette in a spectrophotometer and measure the initial absorbance at 293 nm (A_initial). This serves as the baseline reading.

-

Initiate the reaction by adding a known amount of high-purity this compound oxidase solution to the cuvette.

-

Mix thoroughly and immediately begin monitoring the absorbance at 293 nm over time.

-

Allow the reaction to proceed to completion (i.e., until the absorbance value stabilizes). Record the final absorbance (A_final).

-

-

Calculation:

-

Calculate the change in absorbance: ΔA = A_final - A_initial.

-

Use the Beer-Lambert law (A = εcl) to determine the concentration of uric acid produced. The molar extinction coefficient (ε) for uric acid at 293 nm is approximately 12,500 L·mol⁻¹·cm⁻¹.

-

Concentration (mol/L) = ΔA / (ε * l), where l is the path length of the cuvette (typically 1 cm).

-

The calculated concentration represents the total initial concentration of this compound and hypothis compound in the diluted sample.

-

Adjust the final value based on the initial dilution factor to determine the concentration in the original urine sample.

-

Note: To differentiate between this compound and hypothis compound, more complex differential spectrophotometric methods can be employed that exploit subtle differences in their spectra and reaction kinetics.[22][23]

Conclusion

From its humble discovery as a component of urinary stones, this compound has been revealed as a molecule of profound biochemical importance. As the crossroads of purine catabolism, its metabolism is critical for maintaining physiological homeostasis. The study of this compound and its associated enzymes has provided invaluable insights into diseases like gout and rare genetic disorders such as xanthinuria and Lesch-Nyhan syndrome. Furthermore, the pharmacological manipulation of pathways involving this compound and its derivatives continues to be a fruitful area for drug development, from common stimulants to therapies for respiratory and neurodegenerative diseases. The analytical methods detailed herein provide the essential tools for researchers to continue exploring the multifaceted roles of this pivotal purine in health and disease.

References

- 1. This compound oxidase - Wikipedia [en.wikipedia.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Hyperuricemia-Related Diseases and this compound Oxidoreductase (XOR) Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Biochemistry, this compound Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What are this compound oxidase inhibitors and how do they work? [synapse.patsnap.com]

- 8. Study on the diagnosis of gout with this compound and hypothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recurrent this compound Stones in a Young Patient with Lesch–Nyhan Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lesch-Nyhan Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. This compound calculi in a patient with Lesch-Nyhan syndrome and factor V Leiden treated with allopurinol: case report - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wjnu.org [wjnu.org]

- 13. caringsunshine.com [caringsunshine.com]

- 14. This compound scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caringsunshine.com [caringsunshine.com]

- 16. Behavioral and physiological effects of xanthines in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. An enzymatic spectrophotometric method for the determination of this compound and hypothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The separate determination of this compound and hypothis compound in urine and blood plasma by an enzymatic differential spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The separate determination of this compound and hypothis compound in urine and blood plasma by an enzymatic differential spectrophotometric method - Analyst (RSC Publishing) [pubs.rsc.org]

Xanthine as a Potential Biomarker for Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases, including cardiovascular, metabolic, and neurodegenerative disorders. The identification of reliable biomarkers is crucial for diagnostics, prognostics, and the evaluation of therapeutic interventions. This technical guide explores the role of xanthine, a purine metabolite, as a potential biomarker for oxidative stress. Its position as a direct substrate for the ROS-producing enzyme this compound Oxidoreductase (XOR) provides a strong mechanistic link to oxidative stress, making it a compelling candidate for further investigation and clinical application.

The Biochemical Nexus: Purine Catabolism and ROS Production

This compound is a key intermediate in the purine degradation pathway. This pathway catabolizes purine nucleotides (adenosine monophosphate - AMP, and guanosine monophosphate - GMP) into the final product, uric acid. The central enzyme in this process is this compound Oxidoreductase (XOR), a metalloflavoenzyme that exists in two interconvertible forms:

-

This compound Dehydrogenase (XDH): This form predominates under normal physiological conditions and uses NAD+ as an electron acceptor.

-

This compound Oxidase (XO): Under conditions such as hypoxia, ischemia, or inflammation, XDH can be converted to the XO form.[1] This form utilizes molecular oxygen (O₂) as an electron acceptor, leading to the generation of significant amounts of ROS, specifically superoxide anion (O₂•⁻) and hydrogen peroxide (H₂O₂).[2][3][4]

The final two steps of purine catabolism, catalyzed by XOR, are the primary source of ROS from this pathway:

This direct production of ROS during the formation of uric acid is the fundamental reason why the activity of XOR and the levels of its substrates, hypothis compound and this compound, are considered indicators of oxidative stress.[1][7]

This compound as a Biomarker: Mechanism and Clinical Significance

The utility of this compound as a biomarker stems from its enzyme, XOR, acting as a significant source of ROS. Elevated XOR activity is linked to numerous pathologies characterized by oxidative stress, including cardiovascular disease, chronic kidney disease, metabolic syndrome, and prostate cancer.[1][4][8][9][10] Therefore, increased XOR activity or elevated concentrations of its substrate, this compound, can serve as a proxy measure for heightened ROS production.

While uric acid itself has antioxidant properties in the plasma, its enzymatic production is a pro-oxidant process.[6] Furthermore, intracellularly, uric acid can exhibit pro-oxidant effects.[11] This paradox highlights the importance of examining the upstream components of the pathway, like this compound and XOR activity, to get a clearer picture of oxidative stress status.

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data from various studies, highlighting the differences in this compound concentrations and XOR activity between patient cohorts and healthy controls.

Table 1: this compound and Hypothis compound Concentrations in Human Plasma

| Condition | Patient Group (Mean ± SD or Median [Range]) | Healthy Controls (Mean ± SD or Median [Range]) | Fold Change | Reference |

| Obstructive Sleep Apnea | 5.38 ± 5.11 µM | 1.23 ± 0.42 µM | ~4.4x | [9] |

| Type 2 Diabetes | 0.71 µM [0.60–0.86]** | Not Provided | - | [6] |

| Hereditary Xanthinuria | Markedly Elevated | Normal | - | [12] |

*Combined Hypothis compound/Xanthine levels. **Median [Interquartile Range].

Table 2: this compound Oxidoreductase (XOR) Activity in Disease States

| Condition | Patient Group | Healthy Controls | Key Finding | Reference |

| Prostate Cancer | Tumor Tissue | Healthy Prostate Tissue | Significantly higher XO activity in tumor tissue (p < 0.001). | [2] |

| Type 2 Diabetes | 20.3 ± 8.6 U/L (without Neuropathy) 27.5 ± 10.6 U/L (with Neuropathy) | 5.7 ± 2.4 U/L | Significantly higher XO activity in T2DM patients vs controls. | [2] |

| Chronic Kidney Disease (CKD) & Hemodialysis (HD) | Elevated in HD vs CKD & Controls | Lower than patient groups | XO activity was an independent predictor of cardiovascular events. | [8][10] |

| Chronic Obstructive Pulmonary Disease (COPD) | Epithelial Lining Fluid | Healthy Subjects | XO activity was significantly increased in COPD patients. | [13] |

| Acute Ischemic Stroke | Serum | Healthy Controls | Serum XO level was significantly higher in the AIS group (P < 0.05). | [14] |

| Parkinson's Disease | Serum | Other Neurological Diseases | Serum XO activity was markedly upregulated in PD patients. | [1][15] |

| Cardiovascular Disease Risk | High FRS Quartile | Low FRS Quartile | Highest quartile of XOR activity was associated with high CVD risk. | [5][16] |

Experimental Protocols

Accurate quantification of this compound and XOR activity is paramount. Below are detailed methodologies for key experimental approaches.

Protocol 1: Quantification of this compound by HPLC

This method allows for the sensitive and specific measurement of this compound and other purines in biological samples.

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. This compound is separated from other components in the sample matrix and quantified using a UV or electrochemical detector.

Methodology:

-

Sample Preparation (Plasma/Serum):

-

Collect blood in heparinized or EDTA tubes. Centrifuge immediately at 2,000 x g for 10 min at 4°C to obtain plasma.

-

To precipitate proteins, add 2 volumes of cold 0.6 M perchloric acid or acetonitrile to 1 volume of plasma.

-

Vortex vigorously and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 10 min at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of a buffer and an organic solvent. A common mobile phase is 0.05 M potassium phosphate buffer (pH 5.5) with 5-10% methanol.

-

Flow Rate: 0.8 - 1.2 mL/min.

-

Detection: UV detector set at 260-280 nm.

-

Quantification: Create a standard curve using known concentrations of this compound. Calculate sample concentrations by comparing their peak areas to the standard curve.

-

Protocol 2: Fluorometric/Colorimetric Assay for this compound/Hypothis compound

Commercial kits provide a high-throughput method for measuring total this compound and hypothis compound.

Principle: In the presence of this compound oxidase (XO), hypothis compound is converted to this compound, and then this compound is oxidized to uric acid and hydrogen peroxide (H₂O₂). The H₂O₂ is detected by a probe that generates a fluorescent or colorimetric signal in the presence of horseradish peroxidase (HRP). The total concentration is determined by comparing the signal to a this compound standard curve.

Methodology (based on a generic commercial kit):

-

Reagent Preparation:

-

Prepare a 1X Assay Buffer by diluting the provided 10X stock.

-

Prepare a this compound Standard stock solution and generate a standard curve by serial dilution (e.g., 0 µM to 20 µM for fluorometric assay).

-

-

Sample Preparation:

-

Centrifuge serum, plasma, or urine samples at 10,000 x g for 5 minutes to remove particulates.

-

For cell/tissue lysates, homogenize in cold assay buffer and centrifuge to collect the supernatant.

-

-

Assay Procedure:

-

Add 50 µL of standards and samples to separate wells of a 96-well microplate.

-

Prepare a Reaction Mix containing Assay Buffer, Fluorometric/Colorimetric Probe, HRP, and this compound Oxidase.

-

Add 50 µL of the Reaction Mix to each well.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

Measure fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 570 nm) using a microplate reader.

-

-

Calculation:

-

Subtract the blank (0 µM standard) reading from all other readings.

-

Plot the standard curve and determine the concentration of this compound/hypothis compound in the samples from the curve.

-

Protocol 3: Spectrophotometric Assay for this compound Oxidase Activity

This assay directly measures the enzymatic activity of XO in biological samples.

Principle: The activity of XO is determined by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate this compound.

Methodology:

-

Sample Preparation (Serum/Lysates):

-

Prepare samples as described in Protocol 4.2. Ensure samples are kept on ice.

-

-

Reagent Preparation:

-

Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.5.

-

Substrate Solution: Prepare a solution of this compound (e.g., 150 µM) in the assay buffer. It may be necessary to use a minimal amount of NaOH to dissolve the this compound initially before adjusting the pH.

-

-

Assay Procedure:

-

In a UV-transparent 96-well plate or cuvette, add the sample (e.g., 20 µL of lysate or serum).

-

Add assay buffer to a final volume of 180 µL.

-

Initiate the reaction by adding 20 µL of the this compound substrate solution.

-

Immediately measure the absorbance at 295 nm in kinetic mode, taking readings every 30-60 seconds for 5-10 minutes.

-

-

Calculation:

-

Determine the rate of change in absorbance per minute (ΔOD/min).

-

Calculate the XO activity using the Beer-Lambert law and the molar extinction coefficient of uric acid at 295 nm (ε = 12,200 M⁻¹cm⁻¹).

-

Activity (U/L) = (ΔOD/min * Total Volume) / (ε * Sample Volume * Path Length). One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of uric acid per minute.

-

Conclusion and Future Directions

The biochemical role of this compound as a direct precursor in the ROS-generating XOR-catalyzed reaction provides a robust mechanistic foundation for its use as a biomarker for oxidative stress. Clinical data consistently show elevated XOR activity in a range of diseases underpinned by oxidative damage. The analytical methods for quantifying both this compound and XOR activity are well-established, sensitive, and adaptable to high-throughput screening.

While promising, further research is required to establish definitive clinical reference ranges for this compound across diverse populations and to validate its diagnostic and prognostic power in large-scale prospective studies. Comparing its performance against other established oxidative stress biomarkers will also be critical. Nevertheless, this compound and its associated enzyme, XOR, represent a highly promising axis for advancing our understanding and clinical management of oxidative stress-related diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Oxidase Activity in Type 2 Diabetes Mellitus Patients with and without Diabetic Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Human Plasma this compound Oxidoreductase Activity in Cardiovascular Disease: Evidence from a Population-Based Study [ouci.dntb.gov.ua]

- 5. Human Plasma this compound Oxidoreductase Activity in Cardiovascular Disease: Evidence from a Population-Based Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Association of the plasma this compound oxidoreductase activity with the metabolic parameters and vascular complications in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Plasma this compound Oxidase Activity Is Predictive of Cardiovascular Disease in Patients with Chronic Kidney Disease, Independently of Uric Acid Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasma level of hypothis compound/xanthine as markers of oxidative stress with different stages of obstructive sleep apnea syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. publications.ersnet.org [publications.ersnet.org]

- 12. atsjournals.org [atsjournals.org]

- 13. This compound Oxidoreductase: A Double-Edged Sword in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elevated Serum this compound Oxidase and Its Correlation with Antioxidant Status in Patients with Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Plasma this compound Oxidoreductase Activity Is Associated with a High Risk of Cardiovascular Disease in a General Japanese Population [mdpi.com]

- 16. mdpi.com [mdpi.com]

Beyond Purine Metabolism: A Technical Guide to the Diverse Biological Functions of Xanthine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine, a purine base historically viewed as a simple intermediate in the catabolism of purines to uric acid, is emerging as a multifaceted signaling molecule with significant biological roles that extend far beyond this metabolic pathway. This technical guide provides an in-depth exploration of these functions, focusing on its interactions with key enzyme systems and its role in cellular signaling. For drug development professionals and researchers, understanding these alternative functions is crucial for identifying novel therapeutic targets and developing new pharmacological agents. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound's functions, and visualizes the complex signaling pathways involved.

This compound as a Signaling Molecule: Adenosine Receptor Antagonism and Phosphodiesterase Inhibition

This compound and its methylated derivatives, such as caffeine, theophylline, and theobromine, are well-established as neurologically active compounds. Their primary mechanisms of action in the central nervous system and other tissues involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.

Adenosine Receptor Antagonism

Xanthines act as competitive antagonists at A1 and A2A adenosine receptors, blocking the effects of the endogenous inhibitory neuromodulator adenosine.[1][2] This antagonism leads to increased neuronal firing and the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, resulting in the characteristic stimulant effects of these compounds.[1]

Quantitative Data: Adenosine Receptor Binding Affinity

The binding affinities (Ki) of this compound and its derivatives for various adenosine receptor subtypes are summarized in the table below.

| Compound | Receptor Subtype | Ki (nM) | Species |

| 1-Propylthis compound | Human A2B | 360 | Human |

| 3-Propylthis compound (Enprofylline) | Human A2B | 4,730 | Human |

| 3,7-Dimethyl-1-propargylthis compound (DMPX) | A2A/A2B | Potent, low A1 selectivity | - |

| 1-Allyl-3-methyl-8-phenylthis compound | Human A2B | 37 | Human |

| Fluorinated this compound Derivative 5 | Human A2B | 9.97 ± 0.86 | Human |

| Fluorinated this compound Derivative 6 | Human A2B | 12.3 ± 3.6 | Human |

Table 1: Binding affinities of selected this compound derivatives for adenosine receptors. Data compiled from multiple sources.[2][3][4]

Phosphodiesterase (PDE) Inhibition

This compound derivatives can non-selectively inhibit cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6] By inhibiting PDEs, xanthines increase intracellular levels of cAMP and cGMP, leading to a variety of cellular responses, including smooth muscle relaxation (bronchodilation) and modulation of inflammatory processes.[7][8]

Quantitative Data: Phosphodiesterase Inhibition

The inhibitory concentrations (IC50) of various this compound derivatives against different PDE isoforms are presented below.

| Compound | PDE Isoform | IC50 (µM) |

| Propentofylline | PDE II (cGMP-stimulated) | 20 |

| 8-amino-1,3-bis(cyclopropylmethyl)-xanthine derivative | PDE Va | 0.14 |

| 8-amidino-1,3-bis(cyclopropylmethyl)-xanthine derivative | PDE Va | 0.05 |

Table 2: Inhibitory concentrations of selected this compound derivatives for phosphodiesterase isoforms. Data compiled from multiple sources.[9][10]

Signaling Pathway: Adenosine A1 Receptor

Signaling Pathway: Adenosine A2A Receptor

The Role of this compound in Oxidative Stress: this compound Oxidase Activity

This compound is a direct substrate for the enzyme this compound oxidase (XO), which catalyzes its oxidation to uric acid. This reaction is a significant source of reactive oxygen species (ROS), including superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[11] Under pathological conditions such as ischemia-reperfusion injury, the activity of this compound oxidase is upregulated, leading to increased oxidative stress and cellular damage.[11]

Quantitative Data: this compound Oxidase Kinetics

The kinetic parameters for the enzymatic conversion of this compound to uric acid by this compound oxidase are crucial for understanding its contribution to both normal purine metabolism and pathological ROS production.

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| This compound | - | - | 8.78 (at 50 µM quercetin) |

| Hypothis compound | - | - | - |

Table 3: Kinetic parameters of this compound oxidase. Note: Specific Km and kcat values for this compound were not consistently found across the searched literature, but the effect of inhibitors on the overall catalytic efficiency (kcat/Km) is documented. Data from multiple sources.[12][13][14]

Signaling Pathway: this compound Oxidase and Nitric Oxide Synthase Crosstalk

References

- 1. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of this compound Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Fluorinated this compound Derivatives with High Adenosine A2B Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Psychostimulant pharmacological profile of parathis compound, the main metabolite of caffeine in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of cyclic GMP phosphodiesterase by this compound derivatives relaxes guinea-pig trachealis smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Inhibition of cyclic nucleotide phosphodiesterase by derivatives of 1,3-bis(cyclopropylmethyl)this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.23michael.com [m.23michael.com]

- 12. Substrate Orientation and Catalytic Specificity in the Action of this compound Oxidase: THE SEQUENTIAL HYDROXYLATION OF HYPOthis compound TO URIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Kinetic study on the inhibition of this compound oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Plant Sources and Dietary Intake of Xanthine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction: Xanthine and its Methylated Derivatives

This compound is a purine base that serves as a fundamental precursor in the metabolic pathways of nucleotides.[1][2] In the context of dietary sources and physiological effects, this compound itself is less significant than its methylated derivatives, collectively known as methylxanthines. These alkaloids are secondary metabolites produced by a number of plant species.[1] The most prominent dietary methylxanthines are caffeine (1,3,7-trimethylthis compound), theobromine (3,7-dimethylthis compound), and theophylline (1,3-dimethylthis compound).[3]

These compounds are widely consumed globally through beverages and foods derived from these plants, such as coffee, tea, and chocolate.[4][5] Methylxanthines are of significant interest to researchers and pharmaceutical professionals due to their broad spectrum of pharmacological effects, including central nervous system stimulation, respiratory stimulation, and diuretic properties.[5][6] Their activity is primarily attributed to mechanisms like the antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes.[6] This guide provides a detailed overview of the primary plant sources of these compounds, their biosynthetic pathways, quantitative dietary intake levels, and the standard methodologies for their analysis.

Primary Natural Plant Sources of Methylxanthines

Methylxanthines are synthesized in considerable amounts by a limited number of plant species, spanning nearly 100 species across 13 orders.[1][7] The most significant sources for human consumption are detailed below.

-

Coffee (Coffea spp.): The beans of Coffea arabica and Coffea canephora (robusta) are the world's primary source of caffeine. Caffeine content in coffee beans typically ranges from 0.4% to 2.4% by dry weight.[1]

-

Tea (Camellia sinensis): The leaves of the tea plant are a major source of caffeine and also contain smaller amounts of theophylline and theobromine.[1][4] Young tea leaves can have a caffeine content of 2%–3% by dry weight.[1]

-